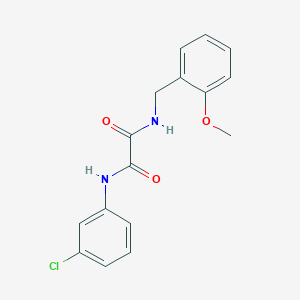
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as ML239, is a chemical compound that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2010 and has since been the subject of extensive research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects in various disease models. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, improve cognitive function, and reduce inflammation. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, improve motor function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide for lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects on specific enzymes and proteins with minimal interference from other cellular processes. However, one of the main limitations of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of interest is the identification of additional disease targets for N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, as well as the development of more potent and selective analogs of the compound. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide in humans.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethanediamine to form the final product, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, which is a major contributor to the disease.
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYTZBEHNIRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)